molecular formula C21H20ClN5O3 B2797291 7-(2-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538319-32-3

7-(2-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2797291
CAS RN: 538319-32-3
M. Wt: 425.87
InChI Key: ROCSTAKTNQSHTF-UHFFFAOYSA-N
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Description

7-(2-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C21H20ClN5O3 and its molecular weight is 425.87. The purity is usually 95%.
BenchChem offers high-quality 7-(2-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound is involved in the synthesis of novel pyrimidines and triazolopyrimidines, demonstrating significant antimicrobial activity. For instance, a series of [1,2,4]triazolo[1,5-c]pyrimidines exhibited promising antimicrobial properties upon testing, highlighting the compound's role in developing new antimicrobial agents (El-Agrody et al., 2001). Similarly, another study focused on the synthesis and evaluation of triazolopyrimidines for their antimicrobial and antioxidant activities, further underscoring the therapeutic potential of such compounds (Gilava et al., 2020).

Heterocyclic Chemistry

Research into the synthesis of heterocyclic compounds using the compound as a precursor has led to the development of diverse heterocyclic systems. This includes the formation of pyrimidines, triazolopyrimidines, and related derivatives with potential applications in medicinal chemistry and material science (Abdelhamid et al., 2004). The exploration of multicomponent reactions (MCRs) and microwave-assisted organic synthesis (MAOS) for the synthesis of dihydropyrimidine derivatives illustrates the compound's utility in facilitating efficient and novel synthetic routes (Chebanov et al., 2006).

Structural and Chemical Analysis

Structural determination and chemical analysis of derivatives highlight the compound's versatility in generating structurally diverse molecules. For example, the synthesis of spiro derivatives and investigation into cyclocondensation reactions reveal complex chemical behaviors and provide insight into the structural dynamics of such compounds (Gladkov et al., 2018). Additionally, the reaction of the compound with various reagents to produce a range of heterocyclic systems underscores its significance in organic and medicinal chemistry research (Desenko et al., 1998).

properties

IUPAC Name

7-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O3/c1-11-17(19(23)28)18(13-6-4-5-7-14(13)22)27-21(24-11)25-20(26-27)12-8-9-15(29-2)16(10-12)30-3/h4-10,18H,1-3H3,(H2,23,28)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCSTAKTNQSHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)N1)C4=CC=CC=C4Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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